![molecular formula C8H10N2 B3006748 5H,6H,7H-cyclopenta[c]pyridin-4-amine CAS No. 1557741-31-7](/img/structure/B3006748.png)

5H,6H,7H-cyclopenta[c]pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

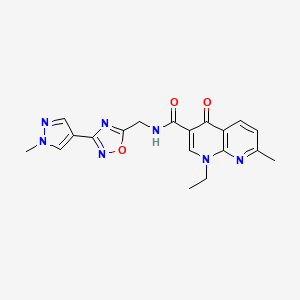

The compound 5H,6H,7H-cyclopenta[c]pyridin-4-amine is a chemical structure that is part of a broader class of annulated pyridines, which are common scaffolds in many bioactive molecules. These structures are of significant interest due to their potential applications in pharmaceuticals, bactericides, antimicrobials, and as intermediates in the synthesis of various other chemicals, including plant protection agents and synthetic resins .

Synthesis Analysis

The synthesis of related cyclopentapyridine compounds has been achieved through various methods. One approach involves a Ni(0)-catalyzed endo-selective C-H cyclization of pyridines with alkenes, which is highly regio- and enantioselective. This method has been used to create optically active tetrahydroquinolines and tetrahydroisoquinolines with high yields and enantioselectivities . Another synthesis route for cyclopenta[c]piperidines includes cycloaddition followed by reductive opening of lactone-bridged adducts . Additionally, 6,7-dihydro-5H-cyclopenteno[b]pyridine has been prepared from 1-amino-2-cyanocyclopentene through a series of reactions including acetylation, cyclization, chlorination, Sandmeyer bromination, and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of cyclopentapyridine derivatives is characterized by a fused bicyclic system, which can exhibit different conformational preferences compared to their monocyclic analogues. For instance, the axial-equatorial conformational preferences of the substituents in cyclopenta[c]piperidines are opposite to those in monocyclic piperidines .

Chemical Reactions Analysis

Cyclopentapyridine compounds can undergo various chemical reactions. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to a variety of derivatives including methylene and fused tricyclic derivatives . The cyclization of cyanoimino-dihydropyridinones with amines can lead to pyrido[2,3-d]pyrimidines, with the reaction direction influenced by factors such as planarity, basicity of the amine, and electronic movements involved in tautomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentapyridine derivatives are influenced by their specific structural features. These compounds have been found to exhibit antimicrobial properties, with the presence of certain substituents, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety, playing a crucial role in their activity. The influence of substituents on the chemical behavior, such as the Dimroth rearrangement and azide-tetrazole equilibrium, has also been noted . The practical methods for the preparation of these compounds, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, can yield high percentages of the desired product, with the acrolein route showing a particularly promising development prospect due to its high yield .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals and Medicinal Chemistry :

- The compound is used in the synthesis of pharmaceuticals, particularly as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

- It shows potential in the synthesis of new anticancer agents, as indicated by the synthesis of novel amine derivatives of pyridine analogs with demonstrated in vitro anticancer activity (A. Vinayak, M. Sudha, & Kumar S. Lalita, 2017).

Organic Chemistry and Synthesis :

- It's employed in the synthesis of various organic compounds, such as pyrindines and tetrahydroquinolines (Nasser A. M. Yehia, K. Polborn, & T. Müller, 2002).

- The compound is involved in intramolecular inverse electron-demand cycloadditions, leading to the synthesis of diverse pyrimidines (Morgan Donnard, Guillaume Duret, P. Bisseret, & N. Blanchard, 2017).

Material Science :

- It has applications in the development of new polyethylene materials, as evidenced by its use in the synthesis of highly branched unsaturated polyethylenes (Youfu Zhang, Chuanbing Huang, Xinxin Wang, Qaiser Mahmood, Xiang Hao, Xinquan Hu, Cun-Yue Guo, G. Solan, & Wen‐Hua Sun, 2017).

Green Chemistry :

- The compound is used in environmentally friendly synthesis processes, such as the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives using recyclable mediums (Xiaoxing Zhong, Guolan Dou, & Deming Wang, 2013).

Catalysis and Reaction Mechanisms :

- The compound plays a role in catalyst-free domino reactions, facilitating the synthesis of complex organic structures (Zhiguo Zhang, Feisong Zhang, Huanhuan Wang, Hao Wu, Xinyu Duan, Qingfeng Liu, Tongxin Liu, & Guisheng Zhang, 2015).

- It is involved in reactions leading to the formation of complex molecular structures in inorganic chemistry (L. Hegedus, Michael J. Sundermann, & P. Dorhout, 2003).

Safety and Hazards

The safety information for “5H,6H,7H-cyclopenta[c]pyridin-4-amine” indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKKBNKNXOHRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H-cyclopenta[c]pyridin-4-amine | |

CAS RN |

1557741-31-7 |

Source

|

| Record name | 5H,6H,7H-cyclopenta[c]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)

![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)